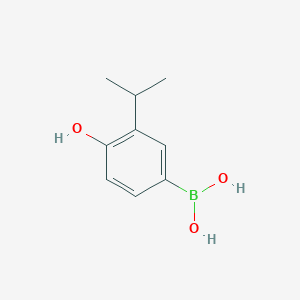

4-Hydroxy-3-isopropylphenylboronic acid

Description

Significance of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids, in particular, have garnered significant attention due to the stability of the aryl-boron bond and the tunability of their chemical properties through substitution on the aromatic ring. This class of compounds has become a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures and facilitating novel chemical reactions.

Versatility as Essential Building Blocks in Organic Synthesis

Arylboronic acids are most renowned for their role as key building blocks in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The reaction's tolerance of a wide range of functional groups, its stereospecificity, and the generally mild reaction conditions have made it a favored method for constructing complex organic molecules. epo.orgdiva-portal.org Beyond the Suzuki-Miyaura coupling, arylboronic acids are also employed in other important transformations such as the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. The commercial availability of a vast array of substituted arylboronic acids further enhances their utility as versatile synthetic intermediates.

Pivotal Role as Lewis Acid Catalysts in Organic Transformations

The boron atom in arylboronic acids possesses a vacant p-orbital, rendering it Lewis acidic. This property allows arylboronic acids to act as effective catalysts in a variety of organic transformations. rsc.org They can activate carbonyl compounds and alcohols towards nucleophilic attack, facilitating reactions such as aldol (B89426) additions, esterifications, and Friedel-Crafts alkylations. researchgate.net The catalytic activity of arylboronic acids is often enhanced by the presence of electron-withdrawing substituents on the aromatic ring, which increases the Lewis acidity of the boron center. This catalytic prowess, combined with their relatively low toxicity and stability, makes them an attractive alternative to traditional metal-based Lewis acids.

Unique Reversible Covalent Bonding Properties with Hydroxyl-Containing Species

A distinctive feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, including saccharides, to form cyclic boronate esters. This interaction is highly dependent on the pH of the medium, allowing for the controlled formation and cleavage of the boronate ester linkage. This unique property has been extensively exploited in the development of chemical sensors for carbohydrates, drug delivery systems that release their payload in response to specific sugar concentrations, and self-healing materials. nih.gov The strength of the boronic acid-diol interaction can be modulated by the electronic nature of the substituents on the aryl ring, providing a means to fine-tune the binding affinity and selectivity for specific diols.

Overview of Substituted Phenylboronic Acids

The chemical behavior of phenylboronic acid can be significantly altered by the introduction of substituents onto the phenyl ring. These substituents can exert both electronic and steric effects, thereby influencing the reactivity, acidity, and binding properties of the boronic acid.

Structural Diversity and the Influence of Substituents on Reactivity

The vast number of commercially available substituted phenylboronic acids is a testament to their importance in synthetic chemistry. researchgate.net Electron-donating groups, such as alkyl and alkoxy groups, increase the electron density on the boron atom, which can affect its Lewis acidity and its reactivity in cross-coupling reactions. Conversely, electron-withdrawing groups, such as nitro or halide groups, decrease the electron density on the boron atom, making it a stronger Lewis acid and potentially altering its transmetalation efficiency in catalytic cycles. The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the steric hindrance around the boronic acid moiety, which can impact its ability to interact with other molecules.

Specific Considerations for Hydroxylated and Alkyl-Substituted Phenylboronic Acid Derivatives (e.g., 4-Hydroxy-3-isopropylphenylboronic acid)

In the case of this compound, the presence of both a hydroxyl and an isopropyl group on the phenyl ring introduces specific electronic and steric features. The hydroxyl group, being an electron-donating group through resonance and an electron-withdrawing group through induction, can have a nuanced effect on the reactivity of the boronic acid. Its ability to participate in hydrogen bonding can also influence the compound's solubility and intermolecular interactions. The isopropyl group, a bulky electron-donating alkyl group, increases the steric hindrance in the vicinity of the boronic acid and enhances the electron density on the aromatic ring. These combined effects can modulate the compound's performance in synthetic applications and its binding characteristics with diols.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C9H13BO3 |

| Molecular Weight | 180.01 g/mol |

| CAS Number | 1451390-86-5 |

Historical Development and Current Research Frontiers in Boronic Acid Chemistry

The journey of boronic acid chemistry began in the mid-19th century, with significant advancements occurring over the last few decades. Initially considered chemical curiosities, their synthetic utility was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which forms a carbon-carbon bond between a boronic acid and an organohalide, has revolutionized the construction of complex organic molecules. libretexts.org

Current research frontiers in boronic acid chemistry are focused on several key areas. In organic synthesis, efforts are directed towards developing novel and more efficient catalytic systems for cross-coupling reactions, expanding the substrate scope, and exploring new transformations involving boronic acids. In medicinal chemistry, there is a growing interest in the design and synthesis of boronic acid-containing compounds as therapeutic agents. nih.govnih.gov The ability of the boronic acid moiety to form reversible covalent bonds with diols has made them attractive for targeting enzymes and developing sensors. In materials science, boronic acids are being incorporated into polymers and other materials to create "smart" systems that respond to specific stimuli, such as changes in pH or the presence of saccharides. nih.gov

Properties

IUPAC Name |

(4-hydroxy-3-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEKNQKTWVMWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Substituted Arylboronic Acids

Classic Approaches to Phenylboronic Acid Synthesis

Traditional methods for preparing arylboronic acids typically involve the formation of highly reactive organometallic intermediates, which are then quenched with a boron-containing electrophile.

Electrophilic Trapping of Arylmetal Intermediates

One of the earliest and most common strategies for the synthesis of arylboronic acids involves the reaction of an arylmetal species with a trialkyl borate (B1201080) ester. nih.gov This is followed by hydrolysis to yield the desired boronic acid. The two primary methods for generating the necessary arylmetal intermediate are through Grignard reagents and organolithium compounds.

The reaction of an aryl halide with magnesium metal produces an arylmagnesium halide, commonly known as a Grignard reagent. This organometallic compound is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronate ester to furnish the arylboronic acid. nih.govwiley-vch.de While widely applicable, a significant drawback of this method is the limited tolerance for functional groups that are incompatible with the highly basic and nucleophilic nature of Grignard reagents. nih.govgoogle.com For instance, the synthesis of 4-hydroxyphenylboronic acid from 4-bromophenol (B116583) requires protection of the hydroxyl group before forming the Grignard reagent. google.com

Table 1: Examples of Grignard Reagent-Mediated Borylation

| Aryl Halide | Borate Ester | Product | Reference |

|---|---|---|---|

| Bromobenzene | Trimethyl borate | Phenylboronic acid | nih.gov |

| 4-Bromotoluene | Triisopropyl borate | 4-Tolylboronic acid | organic-chemistry.org |

An alternative to Grignard reagents is the use of organolithium species, which are typically generated via lithium-halogen exchange. nih.gov This reaction involves treating an aryl halide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at very low temperatures. wikipedia.org The exchange is a fast and often reversible process, with the equilibrium favoring the formation of the more stable organolithium species. princeton.edu The rate of exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.orgprinceton.edu The resulting aryllithium is a potent nucleophile that readily reacts with a trialkyl borate. Subsequent hydrolysis yields the arylboronic acid. nih.gov This method is particularly useful for preparing boronic acids from substrates that are not amenable to direct magnesiation. However, like the Grignard approach, it suffers from poor functional group compatibility due to the high reactivity of the organolithium intermediate. nih.gov

Table 2: Key Features of Lithium-Halogen Exchange for Boronic Acid Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reagents | Aryl halide (I, Br, Cl), Organolithium (e.g., n-BuLi, t-BuLi), Borate ester | nih.govwikipedia.org |

| Conditions | Very low temperatures (e.g., -78 °C) to prevent side reactions | harvard.edu |

| Reactivity Trend | I > Br > Cl | wikipedia.org |

| Mechanism | Can proceed via a nucleophilic "ate-complex" intermediate or a single electron transfer (SET) pathway | wikipedia.orgpku.edu.cn |

Modern Catalytic Methods for Arylboronic Acid Preparation

To overcome the limitations of classic stoichiometric methods, particularly their poor functional group tolerance, modern catalytic approaches have been developed. These methods offer milder reaction conditions and broader substrate scope.

Transition Metal-Catalyzed Coupling of Aryl Halides with Diboronic Acid Reagents

The most significant modern advancement in arylboronic acid synthesis is the transition metal-catalyzed borylation of aryl halides and pseudo-halides (like triflates). The Miyaura borylation, first reported in 1995, utilizes a palladium catalyst to couple an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.govresearchgate.net

The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetallation: The diboron reagent transmetalates with the palladium(II) complex. This step is facilitated by a base.

Reductive Elimination: The arylboronate ester (Ar-Bpin) is released, regenerating the palladium(0) catalyst. acsgcipr.org

This method is highly valued for its exceptional tolerance of a wide array of functional groups, including esters, ketones, and nitro groups, which are incompatible with Grignard or organolithium reagents. nih.govorganic-chemistry.org Various transition metals, including palladium, nickel, and copper, have been employed, with the choice of metal, ligand, and base being crucial for an efficient reaction. acsgcipr.orgrsc.org This approach provides a direct and versatile route to arylboronate esters, which can be easily hydrolyzed to the corresponding boronic acids if needed. nih.gov

Table 3: Representative Transition Metal-Catalyzed Borylation Systems

| Catalyst/Ligand | Boron Reagent | Substrate Scope | Reference |

|---|---|---|---|

| PdCl₂(dppf) | Bis(pinacolato)diboron (B₂pin₂) | Aryl iodides, bromides, triflates | organic-chemistry.orgresearchgate.net |

| Pd(OAc)₂ / SPhos | Pinacolborane (H-Bpin) | Aryl chlorides, bromides | nih.govorganic-chemistry.org |

Direct Boronylation via Aromatic C–H Functionalization

The direct borylation of aromatic compounds through C–H functionalization represents a significant advancement in synthetic chemistry, offering an atom-economical route to arylboronic acids. nih.govresearchgate.net This method avoids the need for pre-functionalized starting materials, such as aryl halides or organometallic reagents. nih.gov Transition metal catalysts, particularly those based on iridium, have been instrumental in the development of these reactions. rsc.orgescholarship.orgrsc.orgresearchgate.net

The regioselectivity of C–H borylation is a critical aspect, often controlled by steric and electronic factors of both the substrate and the catalyst's ligands. nih.govmdpi.com For substituted phenols, directing groups can influence the position of borylation. nih.gov Iridium-catalyzed reactions, for instance, can be tuned to favor borylation at the ortho, meta, or para positions relative to existing substituents. rsc.orgacs.org The choice of ligand on the iridium catalyst is crucial in directing the regioselectivity of the C–H activation step. msu.edu For a substrate like 4-hydroxy-3-isopropylphenol, direct borylation would need to control for the electronic and steric influence of the hydroxyl and isopropyl groups.

Recent research has focused on expanding the scope and improving the selectivity of these reactions. researchgate.net For example, specific ligand designs have been developed to achieve meta-selective C–H borylation of phenol (B47542) derivatives, a traditionally challenging transformation. rsc.orgrsc.org The development of new catalytic systems continues to enhance the efficiency and applicability of direct C–H borylation for the synthesis of complex substituted arylboronic acids. researchgate.net

Table 1: Catalytic Systems for Aromatic C–H Borylation

| Catalyst/Ligand System | Directing Influence | Regioselectivity | Reference |

|---|---|---|---|

| [Ir(OMe)(cod)]₂ / dtbpy | Steric hindrance | Least hindered C-H bond | nih.gov |

| Ir catalyst with bifunctional L-shaped ligand | Ligand-based | Remote C-H borylation | rsc.org |

| Ir catalyst with bulky diphosphine ligand | Steric hindrance | para-selective | acs.org |

| Ni(cod)₂ / PCy₃ | Electronic effects | Electron-rich arenes | researchgate.net |

Advanced Synthetic Techniques for Boronic Acid Derivatives

Flow Chemistry Applications in Boronic Acid Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of boronic acids, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. organic-chemistry.orgresearchgate.netnih.gov Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

One common approach in flow synthesis of arylboronic acids involves the rapid generation of organolithium intermediates from aryl halides, which are then immediately quenched with a borate ester. organic-chemistry.orgrsc.orgacs.org The short residence times achievable in microreactors are particularly advantageous for handling unstable intermediates. organic-chemistry.org This methodology has been successfully applied to the multigram-scale synthesis of various boronic acids with reaction times on the order of seconds. organic-chemistry.orgnih.gov

Table 2: Comparison of Batch vs. Flow Synthesis of Arylboronic Acids

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours | Seconds to minutes | organic-chemistry.orgnih.gov |

| Temperature Control | Difficult to maintain homogeneity | Precise and rapid | researchgate.net |

| Mixing | Often inefficient | Highly efficient | researchgate.net |

| Scalability | Challenging | Readily scalable | researchgate.net |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to small reaction volumes | researchgate.net |

Asymmetric Synthesis of Chiral Boron-Containing Species

Chiral boronic esters are valuable intermediates in asymmetric synthesis, as the C–B bond can be stereospecifically converted into a variety of other functional groups. researchgate.netbris.ac.ukcore.ac.uk While 4-hydroxy-3-isopropylphenylboronic acid itself is achiral, its derivatives can be employed in reactions to generate chiral molecules. The development of catalytic enantioselective methods for the synthesis of chiral organoboron compounds is an active area of research. nih.gov

Several strategies have been developed for the asymmetric synthesis of molecules containing chiral centers bearing a boron substituent. bris.ac.uk These include the catalytic asymmetric hydroboration of alkenes and the enantioselective conjugate addition of boron nucleophiles to α,β-unsaturated compounds. nih.gov The use of chiral ligands on transition metal catalysts or chiral N-heterocyclic carbenes (NHCs) as organocatalysts is crucial for achieving high enantioselectivity. nih.govscispace.com

For instance, copper-catalyzed conjugate additions of bis(pinacolato)diboron to α,β-unsaturated ketones, esters, and thioesters can generate β-boryl carbonyl compounds with high enantiomeric excess. scispace.com These chiral β-boryl compounds can then be further elaborated into a range of enantiomerically enriched products. scispace.comacs.org The development of these methods has significantly expanded the toolbox for the asymmetric synthesis of complex organic molecules. researchgate.net

Table 3: Methods for Asymmetric Synthesis of Chiral Boron-Containing Compounds

| Reaction Type | Catalyst/Ligand | Substrate | Product Type | Enantioselectivity (e.r.) | Reference |

|---|---|---|---|---|---|

| Conjugate Boryl Addition | Chiral NHC | α,β-Unsaturated Ketones | β-Boryl Ketones | 91:9 to >99:1 | nih.govscispace.com |

| Conjugate Boronate Addition | Chiral NHC-Cu Complex | Acyclic α,β-Unsaturated Esters | β-Boryl Esters | up to >98:2 | scispace.com |

| Asymmetric Hydroboration | Rhodium/Chiral Ligand | Alkenes | Chiral Alkylboronic Esters | High | nih.gov |

Fundamental Reactivity and Mechanistic Investigations of Boronic Acids

Lewis Acidity and Boronate Formation

Boronic acids, including 4-hydroxy-3-isopropylphenylboronic acid, are a class of weak organic Lewis acids. aablocks.com Their acidity arises not from the donation of a proton (Brønsted-Lowry acidity) but from the acceptance of a pair of electrons from a Lewis base, typically a hydroxide (B78521) ion in aqueous media. nih.govwiley-vch.de This interaction is central to the chemical behavior of boronic acids and their utility in various applications. ru.nl The electron-deficient, sp²-hybridized boron atom possesses a vacant p-orbital, making it susceptible to nucleophilic attack. aablocks.comwiley-vch.de

In an aqueous solution, this compound exists in a pH-dependent equilibrium between two distinct forms: a neutral, trigonal planar species and an anionic, tetrahedral boronate species. aablocks.comnih.govacs.org

Trigonal Planar Form: Under acidic to neutral conditions, the boronic acid is predominantly in its neutral state. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. aablocks.com In this form, the boron atom is electron-deficient. aablocks.com

Tetrahedral Boronate Form: In more basic conditions, a hydroxide ion from the solution can attack the vacant p-orbital of the boron atom. aablocks.com This nucleophilic addition results in the formation of a negatively charged hydroxyboronate anion. aablocks.com The hybridization of the boron atom changes from sp² to sp³, and its geometry converts to tetrahedral, with bond angles around 109.5°. aablocks.comacs.org

This reversible transformation is a defining characteristic of boronic acids and is fundamental to their interactions with other molecules. aablocks.com The equilibrium is quantified by the acid dissociation constant (pKa), which represents the pH at which the concentrations of the trigonal acid and tetrahedral boronate forms are equal. acs.org

The Lewis acidity (pKa) of a phenylboronic acid is significantly influenced by the electronic and steric properties of substituents on the aromatic ring. nih.govresearchgate.net These substituents can alter the electron density at the boron center, thereby affecting its ability to accept a hydroxide ion. semanticscholar.org For this compound, both the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups play a role.

Electronic Effects: The pKa of unsubstituted phenylboronic acid is approximately 8.8. researchgate.netnih.gov Electron-withdrawing groups (EWGs) stabilize the negatively charged tetrahedral boronate form, making the boronic acid more acidic and thus lowering its pKa. semanticscholar.orgnih.gov Conversely, electron-donating groups (EDGs) destabilize the boronate anion, making the acid less acidic and raising its pKa. semanticscholar.org

Hydroxyl (-OH) Group: Located at the para-position, the hydroxyl group exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) but a much stronger electron-donating resonance effect (+R). The net result is that the -OH group donates electron density to the aromatic ring, which in turn increases electron density at the boron atom. This donation destabilizes the formation of the negative charge on the resulting boronate, leading to a higher pKa (lower acidity) compared to unsubstituted phenylboronic acid.

Isopropyl (-CH(CH₃)₂) Group: Located at the meta-position, the isopropyl group is a weak electron-donating group primarily through an inductive effect (+I). This also contributes to increasing the electron density on the ring and at the boron atom, further increasing the pKa.

Given that both substituents on this compound are net electron-donating, its pKa is expected to be higher than that of unsubstituted phenylboronic acid, making it a weaker Lewis acid.

Steric Effects: Substituents at the ortho-position to the boronic acid group can sterically hinder the approach of a hydroxide ion and the transition from a planar to a tetrahedral geometry. nih.gov This steric inhibition of boronate formation leads to a significant increase in pKa (decrease in acidity). nih.gov In this compound, the substituents are in the meta and para positions, so direct steric hindrance on the boronic acid group is minimal.

Beyond simple electronic and steric effects, the stability of both the neutral boronic acid and the anionic boronate is influenced by more subtle phenomena, including polar-π interactions and solvation. nih.govresearchgate.netnih.gov

Polar-π Interactions: These are non-covalent interactions where an electron-rich π-system (the aromatic ring) interacts with a polar bond (such as the B-OH bonds). researchgate.netsdu.dk Computational and structural studies have shown that these interactions can contribute to the stabilization of both the boronic acid and boronate forms. nih.govnih.gov The hydrogen atoms of the hydroxyl groups on the boron can interact with the center of the aromatic ring, influencing conformational preferences and stability. nih.gov

Reversible Covalent Interactions

A key feature of boronic acids is their capacity to form reversible covalent bonds. nih.govresearchgate.net This dynamic functionality is central to their use in sensing, self-assembly, and dynamic combinatorial chemistry. ru.nlnih.gov The interactions are primarily with Lewis bases and, most notably, with compounds containing diol functionalities. researchgate.net

This compound, like other boronic acids, can react with compounds containing two nearby hydroxyl groups (vicinal diols or polyols) to form cyclic boronate esters. acs.orgnih.govnih.gov This reaction is a condensation process, involving the elimination of water molecules. researchgate.net The resulting cyclic esters are typically five- or six-membered rings, which are thermodynamically favored. nih.govresearchgate.net

The formation of these esters is also a pH-dependent equilibrium. acs.org Upon esterification, the boron center becomes more Lewis acidic, meaning the pKa of the boronate ester is typically lower than that of the parent boronic acid. nih.govresearchgate.net This means the ester exists predominantly in the more stable anionic, tetrahedral form at a lower pH compared to the free boronic acid. acs.org This reversible covalent bonding with diols is the foundation for boronic acid-based saccharide sensors. nih.govresearchgate.net

The formation and stability of boronate esters are governed by both thermodynamic and kinetic factors. semanticscholar.org

Thermodynamic Aspects: The stability of the boronate ester is described by an esterification equilibrium constant (Keq). acs.org This stability is influenced by several factors:

Acidity of the Boronic Acid: Generally, a more acidic boronic acid (lower pKa) will form a more stable complex with a given diol at a specific pH. researchgate.netresearchgate.net

Acidity and Structure of the Diol: More acidic diols tend to form more stable esters. researchgate.net The geometry of the diol is also critical; diols that are pre-organized with a small dihedral angle between the hydroxyl groups form more stable esters due to reduced steric strain in the resulting ring. semanticscholar.org

pH of the Solution: Ester formation is highly pH-dependent, with optimal binding often occurring at a pH between the pKa of the boronic acid and the pKa of the diol. researchgate.net

Kinetic Aspects: The rate at which the boronate ester forms and hydrolyzes is crucial for dynamic applications. semanticscholar.org While it was once believed that the anionic tetrahedral boronate was the primary species reacting with the diol, more recent kinetic studies suggest that the dominant pathway involves the nucleophilic addition of the diol to the neutral, trigonal planar boronic acid. aablocks.comnih.gov The reaction rates are sensitive to pH, buffer composition, and steric hindrance from substituents on either the boronic acid or the diol. aablocks.comsemanticscholar.org

Boronate Ester Formation with Vicinal Diols and Polyols

pH-Dependent Reversibility of Boronate Esters

The formation of boronate esters from this compound and diols is a reversible process fundamentally governed by the pH of the solution. This dependency is rooted in the Lewis acidity of the boron atom and the equilibrium between its neutral and anionic forms.

The boronic acid, R-B(OH)₂, exists in equilibrium with its corresponding boronate ion, R-B(OH)₃⁻. The boron atom in the neutral boronic acid has a trigonal planar geometry with an empty p-orbital, making it a Lewis acid. In an aqueous solution, it can accept a hydroxide ion to form a more stable, tetracoordinate anionic boronate species with a tetrahedral geometry. The pKa of a boronic acid is a measure of this Lewis acidity, rather than its Brønsted acidity. For most phenylboronic acids, the pKa is typically in the range of 8-10. While the specific experimentally determined pKa for this compound is not widely reported, the pKa of the structurally related 3-isopropylphenylboronic acid is predicted to be approximately 8.58. chembk.com The electronic effects of the substituents on the phenyl ring dictate the precise pKa value; both the para-hydroxyl and meta-isopropyl groups are generally considered electron-donating, which would be expected to result in a pKa similar to or slightly higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).

The equilibrium between the boronic acid and a diol to form a cyclic boronate ester is most favorable at a pH at or above the pKa of the boronic acid.

At low pH (pH << pKa): The concentration of the neutral, trigonal boronic acid is high, while the concentration of the more reactive tetrahedral boronate is low. The equilibrium favors the starting materials (boronic acid and diol) over the boronate ester.

At pH ≈ pKa: There are significant concentrations of both the trigonal boronic acid and the tetrahedral boronate ion. This is the optimal range for diol binding, where the equilibrium shifts towards the formation of the stable, cyclic boronate ester.

At high pH (pH >> pKa): The boronic acid is almost entirely in its inactive, tetrahedral boronate form, R-B(OH)₃⁻. This species is less reactive towards diols, and at very high pH values, competitive binding with hydroxide ions can disfavor ester formation.

This pH-dependent behavior allows for the reversible formation and cleavage of the boronate ester bond by simply adjusting the acidity of the medium, a property that is widely exploited in the design of responsive materials and sensing systems.

| pH Condition | Dominant Boron Species | Equilibrium Position | Boronate Ester Stability |

|---|---|---|---|

| Low pH (e.g., pH 4) | Trigonal Boronic Acid (R-B(OH)₂) | Favors Dissociation (Reactants) | Low / Unstable |

| Neutral/Optimal pH (e.g., pH 8-9) | Equilibrium between Trigonal Acid and Tetrahedral Boronate | Favors Association (Product) | High / Stable |

| High pH (e.g., pH 12) | Tetrahedral Boronate Ion (R-B(OH)₃⁻) | Favors Dissociation (Reactants) | Low / Unstable |

Binding with Diverse Nucleophiles (e.g., α-Hydroxy-Carboxylic Acids, Hydroxamic Acids, Amino Acids, Anions)

Beyond the well-known interactions with diols, this compound can form reversible covalent complexes with a variety of other nucleophilic species. This binding versatility stems from the electrophilic nature of the boron center.

α-Hydroxy-Carboxylic Acids: These molecules contain both a hydroxyl and a carboxylic acid group, often in a 1,2- or 1,3-relationship, making them excellent binding partners for boronic acids. merckmillipore.comnih.gov They can form stable five- or six-membered cyclic boronate esters. The binding involves both the hydroxyl group and one of the oxygen atoms from the carboxylate group, creating a dianionic, tetracoordinate boron center. This interaction is also pH-dependent.

Hydroxamic Acids: Hydroxamic acids (R-C(=O)N(OH)-R') are also recognized as potent binding groups for boronic acids. nih.govresearchgate.net The interaction typically involves the formation of a six-membered ring through chelation with the hydroxyl and carbonyl oxygen atoms of the hydroxamic acid. This binding is significant in the design of enzyme inhibitors.

Amino Acids: Boronic acids can interact with certain amino acid residues, particularly those with nucleophilic side chains like serine (hydroxyl group) or through interactions with the α-amino and α-carboxylate groups. nih.goved.ac.uk For instance, serine's side-chain hydroxyl can form a boronate ester. Additionally, boronic acids can recognize the zwitterionic forms of amino acids in non-aqueous solvents. chembk.com

Anions: Arylboronic acids can act as receptors for various anions. The mode of binding depends on the nature of the anion. chembk.com

Lewis Acid Binding: Hard anions like fluoride (B91410) (F⁻) can directly coordinate to the Lewis acidic boron center, forming a stable, tetrahedral tetrafluoroborate-like adduct.

Brønsted Acid Binding: Other anions, such as chloride (Cl⁻) and acetate (B1210297) (AcO⁻), interact primarily through hydrogen bonding with the hydroxyl groups of the boronic acid, where the B(OH)₂ group acts as a hydrogen-bond donor. chembk.com

| Nucleophile Class | Primary Binding Site(s) | Nature of Complex | Typical Ring Size |

|---|---|---|---|

| α-Hydroxy-Carboxylic Acids | α-hydroxyl and carboxylate oxygen | Dianionic, tetracoordinate boronate ester | 5- or 6-membered |

| Hydroxamic Acids | Hydroxyl and carbonyl oxygens | Tetracoordinate boronate ester | 6-membered |

| Amino Acids (e.g., Serine) | Side-chain hydroxyl group | Tetracoordinate boronate ester | 5-membered |

| Anions (e.g., Fluoride) | Boron atom (Lewis acid center) | Tetrahedral boronate adduct (R-B(OH)₂F⁻) | N/A |

| Anions (e.g., Acetate) | Boronic acid -OH groups | Hydrogen-bonded complex | N/A |

Reaction Mechanisms in Boronic Acid Chemistry

Mechanistic Pathways in Boronic Acid-Catalyzed Organic Transformations

Arylboronic acids, including this compound, can serve as effective catalysts for various organic reactions, most notably for the direct formation of amide bonds from carboxylic acids and amines. chemicalbook.com This catalytic activity leverages the Lewis acidity of boron and its ability to form reactive intermediates. organicchemistrydata.orgsigmaaldrich.com

The generally accepted mechanism for boronic acid-catalyzed amidation proceeds through a catalytic cycle involving the activation of the carboxylic acid.

Activation Step: The catalytic cycle begins with the reaction between the boronic acid catalyst and the carboxylic acid. This is an equilibrium step that forms a key intermediate known as a mono(acyloxy)boronic acid (a mixed anhydride). This process involves the elimination of one molecule of water. The formation of this intermediate is thermodynamically unfavorable but kinetically facile. Therefore, the removal of water (e.g., using molecular sieves) is crucial to drive the reaction forward.

Electrophilic Activation: In the acyloxyboronic acid intermediate, the carbonyl carbon of the acyl group is rendered significantly more electrophilic. This activation is enhanced by the strong Lewis acidic character of the adjacent boron atom.

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl carbon of the acyloxyboronic acid intermediate. This leads to the formation of a tetracoordinate intermediate.

This catalytic approach is highly atom-economical as it avoids the need for stoichiometric activating agents and produces water as the only byproduct. chemicalbook.com

Suzuki-Miyaura Cross-Coupling Reactions for C–C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C–C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely employed for the synthesis of biaryls, polyolefins, and styrenes. Arylboronic acids, such as this compound, are common substrates in these transformations.

The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

While specific research detailing the use of this compound in Suzuki-Miyaura reactions is not extensively documented in publicly available literature, its structure is amenable to this type of coupling. The reaction would involve coupling this compound with various aryl or vinyl halides to produce substituted biaryl compounds. These products, featuring a hydroxyl and an isopropyl group, are of interest in the synthesis of analogues of naturally occurring compounds, such as cannabidiol.

Table 1: Illustrative Example of a Suzuki-Miyaura Reaction

| Reactant A | Reactant B | Catalyst | Base | Product |

| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ | Na₂CO₃ | 2-Isopropyl-5-phenylphenol |

Chan-Lam Coupling Reactions for C–N and C–O Bond Formation

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C–N and C–O bonds. This reaction typically involves the copper-catalyzed coupling of an arylboronic acid with an amine or an alcohol. A key advantage of the Chan-Lam coupling is that it can often be carried out under mild conditions, sometimes even at room temperature and open to the air.

For the formation of C–N bonds, this compound can be reacted with a variety of nitrogen-containing nucleophiles, including amines, amides, and N-heterocycles. Similarly, for C–O bond formation, it can be coupled with phenols and other alcohols to form diaryl ethers or aryl alkyl ethers. The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the desired product.

Table 2: Illustrative Examples of Chan-Lam Coupling Reactions

| Coupling Type | Reactant A | Reactant B | Catalyst | Product |

| C–N Bond Formation | This compound | Aniline | Cu(OAc)₂ | 4-Anilino-2-isopropylphenol |

| C–O Bond Formation | This compound | Phenol (B47542) | Cu(OAc)₂ | 2-Isopropyl-4-phenoxyphenol |

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a C–C bond between a thioester and a boronic acid. A distinctive feature of this reaction is the use of a copper(I) carboxylate as a co-catalyst, which allows the reaction to proceed under neutral conditions. This method is particularly useful for the synthesis of ketones.

In this reaction, this compound would serve as the organoboron nucleophile, reacting with a thioester to produce a ketone bearing the 4-hydroxy-3-isopropylphenyl moiety. The reaction mechanism involves the oxidative addition of the thioester to the palladium catalyst, followed by transmetalation with the boronic acid, and subsequent reductive elimination.

Table 3: Illustrative Example of a Liebeskind-Srogl Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Product |

| This compound | Thioester (e.g., S-phenyl ethanethioate) | Pd(0) catalyst, Cu(I) carboxylate | 1-(4-Hydroxy-3-isopropylphenyl)ethan-1-one |

Dual Catalytic Systems Involving Boronic Acids and Co-catalysts

Dual catalytic systems utilize two distinct catalysts to promote different steps of a reaction sequence in a single pot, often leading to enhanced efficiency and novel reactivity. Boronic acids, including this compound, can participate in such systems. For instance, a dual system might involve a palladium catalyst for a cross-coupling reaction and another metal catalyst or an organocatalyst to facilitate a subsequent transformation.

An example of a dual catalytic process is the aerobic oxidative coupling of arenes with arylboronic acids. Such a system might employ a palladium catalyst in conjunction with a co-catalyst like an iron-phthalocyanine complex. This approach enables the synthesis of sterically hindered biaryl compounds under aerobic conditions, avoiding the need for stoichiometric oxidants. While specific applications involving this compound in dual catalytic systems are not widely reported, its participation in such advanced catalytic methods is theoretically plausible and represents an area for future research.

Research Findings on "this compound" in Supramolecular Chemistry and Advanced Materials Science Remain Undocumented in Publicly Accessible Literature

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a notable absence of specific research published on the chemical compound This compound within the detailed contexts requested for an English article on its role in supramolecular chemistry and advanced materials science. The user's strict instructions to focus solely on this specific compound and adhere to a detailed outline concerning its application in pH-responsive systems, self-assembly, nanomaterials, polymers, and optoelectronics could not be fulfilled due to the lack of available data.

The planned article was to be structured around the following key areas:

Supramolecular Chemistry and Advanced Materials Science

Construction of Responsive Supramolecular Architectures

pH-Responsive Systems Based on Reversible Boronate Ester Formation

Self-Assembly and Hierarchical Organization of Boronic Acid Building Blocks

Integration into Polymeric and Nanomaterial Systems

Boronic Acid-Modified Nanomaterials for Selective Interactions

Synthesis and Application of Boronic Acid-Containing Polymers and Hydrogels

Interface Modification and Optoelectronic Applications (e.g., Organic Field Effect Transistors)

While the broader class of phenylboronic acids is well-documented in these fields, the user's explicit instruction to exclude any information not directly related to "this compound" prevents the substitution of data from analogous compounds. The scientific literature extensively covers the use of various substituted phenylboronic acids in the construction of pH-responsive hydrogels, for the functionalization of nanoparticles for sensing applications, and as monomers in polymer synthesis. However, the specific effects and properties imparted by the combination of a hydroxyl group at the 4-position and an isopropyl group at the 3-position of the phenylboronic acid ring have not been specifically investigated or reported in the available literature.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." The absence of research on this particular compound limits any discussion of its unique properties or potential applications in the specified areas of supramolecular chemistry and materials science.

Dynamic Covalent Chemistry (DCC) and Click Chemistry with Boronic Acids

Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to generate libraries of interconverting molecules. nih.govrug.nl The introduction of an external stimulus or template can shift the equilibrium of the library, leading to the amplification of the constituent that interacts most strongly with the template. nih.gov Boronic acids are exemplary components in DCC due to the reversible nature of the bonds they form, particularly boronate esters. nih.govsemanticscholar.org

The reactivity of boronic acids allows for conjugations that are dynamic under physiological pH conditions. nih.govrsc.org An aryl boronic acid, such as this compound, possesses a trigonal planar boron atom with a vacant p-orbital, making it a Lewis acid capable of forming reversible covalent bonds with nucleophiles like oxygen and nitrogen. nih.govvt.edu This dynamic behavior is central to their application in creating stimuli-responsive materials and complex molecular recognition systems. nih.govnih.gov

Boronic Acid-Mediated Cis-Diol Conjugation in Dynamic Systems

One of the most well-studied reactions in boronic acid chemistry is the reversible esterification with 1,2- or 1,3-diols to form cyclic boronate esters. semanticscholar.orgnih.gov This reaction is highly dependent on pH, which governs the equilibrium between the boronic acid and the boronate ester. researchgate.net

The formation of the boronate ester is favored at a pH above the pKa of the boronic acid, while hydrolysis to the constituent boronic acid and diol occurs at a lower pH. acs.org This pH-responsiveness allows for the dynamic assembly and disassembly of structures. semanticscholar.org Phenylboronic acids typically have a pKa of around 9, but this can be modulated by the electronic nature of the substituents on the aromatic ring. nih.gov The equilibrium involves the reaction of the neutral, sp²-hybridized boronic acid with the diol to form the ester. nih.gov In aqueous solutions, an equilibrium also exists between the neutral trigonal boronic acid and an anionic, tetrahedral boronate species, with the latter being less reactive towards diols. nih.govacs.org

This dynamic covalent bonding has been harnessed to create a variety of functional materials, including:

Hydrogels: Polymers functionalized with boronic acids can be cross-linked with diol-containing polymers (like polyvinyl alcohol or plant-derived polyphenols) to form hydrogels. nih.govresearchgate.net These materials can exhibit self-healing properties and respond to changes in pH or the presence of competitive diols like sugars. semanticscholar.orgacs.org

Sensors: The binding of boronic acids to saccharides, which are rich in cis-diols, forms the basis of sensors for carbohydrates. nih.govresearchgate.net

Drug Delivery Systems: The pH-sensitive nature of the boronate ester linkage can be used to design drug delivery vehicles that release their cargo in specific, lower-pH environments. nih.gov

Below is a table summarizing the pH-dependent equilibrium of boronate ester formation.

| pH Condition | Dominant Boron Species | Equilibrium State | Application Implication |

| Acidic (pH < pKa) | Neutral, Trigonal Boronic Acid (sp²) | Favors hydrolysis; ester bond is unstable | Release of conjugated molecules |

| Alkaline (pH > pKa) | Anionic, Tetrahedral Boronate (sp³) | Favors ester formation and stability | Stable conjugation, material formation |

Iminoboronate and Salicylhydroxamic-Boronate Conjugations

Beyond diols, boronic acids participate in other reversible reactions that are central to DCC, notably the formation of iminoboronates and salicylhydroxamic-boronate complexes. nih.govrsc.org

Iminoboronates: The reaction between an amine and a carbonyl compound (an aldehyde or ketone) to form an imine is a classic reversible reaction. However, the kinetics can be slow under physiological conditions. nih.gov Placing a boronic acid group ortho to the carbonyl functionality, as seen in compounds like 2-formylphenylboronic acid (2-FPBA), dramatically accelerates the reaction and stabilizes the resulting imine. rsc.org This stabilization occurs through the formation of an intramolecular dative bond between the imine nitrogen and the electron-deficient boron atom, creating an "iminoboronate" linkage. nih.govrsc.orgresearchgate.net This intramolecular assistance not only enhances thermodynamic stability but also renders the conjugation rapidly reversible and dynamic under physiological conditions, activating the imine for hydrolysis or exchange. nih.gov This chemistry has been used to develop reversible covalent inhibitors and dynamic hydrogels. nih.govresearchgate.net

Salicylhydroxamic-Boronate Conjugations: The reaction between a boronic acid and salicylhydroxamic acid (SHA) forms a highly stable boronate complex. nih.gov This conjugation is noted for its high association constant (on the order of 10⁴ M⁻¹ at pH 7.4 for phenylboronic acid and SHA), making the resulting complex stable at physiological pH. nih.gov Hydrolysis of the complex typically occurs under more acidic conditions (pH < 5). nih.gov This robust yet reversible interaction has been exploited for the immobilization of proteins and other bioconjugation applications. nih.govacs.org

Applications in Constitutional Dynamic Chemistry and Dynamic Combinatorial Libraries

The reversible reactions of boronic acids are foundational to the fields of Constitutional Dynamic Chemistry (CDC) and Dynamic Combinatorial Libraries (DCLs). nih.gov CDC encompasses systems of molecules linked by reversible bonds that can exchange and reorganize their components, allowing their constitution to adapt in response to external stimuli. rsc.org

A DCL is a practical embodiment of CDC, where a mixture of building blocks is allowed to react reversibly to generate all possible combinations of products in equilibrium. nih.govnih.gov The composition of this library is under thermodynamic control. rug.nl When a target molecule or "template" is introduced into the DCL, it can bind to one of the library members. This binding event stabilizes the selected member, shifting the entire equilibrium of the library to produce more of that specific constituent—a process known as amplification. rsc.org

Boronic acids are excellent building blocks for DCLs due to the reversible nature of boronate esters and iminoboronates. nih.govnih.gov For instance, a library can be generated from a multifunctional boronic acid (e.g., an aldehyde-containing boronic acid), diols, and amines. nih.gov The simultaneous reversible formation of boronate esters and imines creates a network of interconnected species. nih.gov This approach has been used to identify potent enzyme inhibitors and new molecular receptors, as the system itself performs the screening and selection process to identify the best-fitting molecule for a given target. nih.govrsc.org

The table below lists example components that could be used to generate a DCL based on boronic acid chemistry.

| Component Type | Example Molecule | Reversible Reaction |

| Boronic Acid Core | p-Formylphenylboronic acid | Imine formation, Boronate esterification |

| Diol Component | Ethylene glycol, Neopentyl glycol | Boronate esterification |

| Amine Component | Aniline, p-Hydroxyaniline | Imine formation |

| Thiol Component | p-Aminothiophenol | Disulfide exchange |

Significance in Medicinal Chemistry

Boronic Acids as Pharmacophores

The boronic acid group is increasingly recognized as a valuable pharmacophore in drug design. nih.govnih.gov Its ability to form reversible covalent bonds with the diol functionalities present in many biological molecules, such as sugars and the active sites of some enzymes, allows for a unique mode of interaction that can lead to potent and selective inhibition. nih.gov

Research on Derivatives of 4-Hydroxy-3-isopropylphenylboronic acid

Currently, there is a lack of specific published research focusing on the medicinal chemistry applications of derivatives of this compound. However, based on the known biological activities of other substituted phenylboronic acids, it is plausible that derivatives of this compound could be explored for various therapeutic targets. The phenolic hydroxyl group and the isopropyl substituent could be modified to modulate properties such as solubility, lipophilicity, and binding affinity to target proteins. For example, the core structure could be incorporated into molecules designed as enzyme inhibitors or receptor antagonists.

Role in Materials Science

Incorporation into Polymer Structures

Boronic acids can be incorporated into polymer chains to create materials with responsive properties. nih.gov The reversible formation of boronate esters with diols allows for the development of "smart" polymers that can, for example, form cross-linked hydrogels in the presence of saccharides or at specific pH values.

Computational Chemistry and Theoretical Modeling

Elucidation of Reaction Mechanisms and Energy Pathways

Computational approaches are instrumental in mapping the intricate details of reaction mechanisms involving 4-Hydroxy-3-isopropylphenylboronic acid. Density Functional Theory (DFT) is a commonly employed method to explore the potential energy surfaces of reactions, allowing for the identification of reactants, products, intermediates, and transition states. researchgate.netrsc.org Such studies are crucial for understanding and optimizing reaction conditions for processes like the Suzuki-Miyaura cross-coupling reaction, where substituted phenylboronic acids are key reagents. nih.govresearchgate.net

Evaluation of Thermodynamic Feasibility of Reactions

Theoretical calculations are highly effective in determining the thermodynamic feasibility of a given reaction by computing the change in Gibbs free energy (ΔG). For reactions such as the formation of boronate esters from this compound and diols, computational methods can predict the equilibrium constants and reaction energies. acs.orgresearchgate.net High-level computational methods like the Gaussian-n (G3, G4) theories can provide accurate heats of formation for boronic acids and their derivatives, which are essential for calculating reaction enthalpies. nih.govnih.gov These calculations can help in predicting whether a reaction will be spontaneous under specific conditions and can guide the design of experiments. For example, the thermodynamics of boroxine formation from phenylboronic acids can be computationally investigated to understand the stability of these trimeric anhydrides. nih.govjst.go.jp

Modeling Intermolecular Interactions and Binding Affinities

Understanding the non-covalent interactions of this compound with other molecules is critical for its application in areas such as drug design and supramolecular chemistry. Computational modeling provides a detailed view of these interactions and allows for the prediction of binding affinities.

Host-Guest Interactions in Supramolecular Systems

The principles of supramolecular chemistry rely on weak, non-covalent interactions to form well-defined host-guest assemblies. mpg.de Phenylboronic acids can act as building blocks in such systems. rsc.org Computational methods can be used to model the formation of these supramolecular structures, predicting their geometry and stability. nih.govnih.gov For instance, the interaction of this compound with cyclodextrins or other macrocyclic hosts can be investigated to understand the driving forces for complexation, which often involve a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. These models can aid in the design of novel sensors and responsive materials based on boronic acid chemistry.

Influence of Solvent Effects and Conformational Flexibility on Reactivity

The surrounding solvent can significantly impact the reactivity and interactions of this compound. nih.gov Computational models can incorporate solvent effects either implicitly, using continuum models, or explicitly, by including individual solvent molecules. These simulations can reveal how the solvent stabilizes different species along a reaction pathway or influences the conformation of the molecule. researchgate.net

The conformational flexibility of the boronic acid group and the orientation of the phenyl ring substituents are also crucial for its reactivity and binding. beilstein-journals.orgnih.gov Computational conformational analysis can identify the low-energy conformers of this compound and determine their relative populations. nih.govresearchgate.net Understanding the conformational landscape is essential for accurately modeling its interactions and reactions, as different conformers may exhibit different reactivities or binding affinities. For example, the rotational barrier around the C-B bond can be calculated to understand the flexibility of the boronic acid moiety. nih.govresearchgate.net

Table 1: Illustrative Calculated Thermodynamic Data for a Hypothetical Reaction of this compound

| Reaction Parameter | Calculated Value (kcal/mol) | Computational Method |

| Enthalpy of Reaction (ΔH) | -5.2 | G3 Level of Theory |

| Gibbs Free Energy of Reaction (ΔG) | -2.8 | G3 Level of Theory |

| Activation Energy (Ea) | 15.7 | DFT (B3LYP/6-311+G(d,p)) |

Table 2: Predicted Interaction Energies of this compound with a Model Protein Active Site

Note: These values are hypothetical and intended to illustrate the type of data that can be generated from molecular modeling studies. mdpi.comnih.gov The specific values would depend on the actual protein target.

| Interaction Type | Predicted Energy (kcal/mol) |

| Covalent Bond (Boron-Serine Oxygen) | -12.5 |

| Hydrogen Bond (Hydroxyl group with Aspartate) | -4.8 |

| Hydrophobic Interaction (Isopropyl group with Leucine) | -2.1 |

| van der Waals Interactions | -3.5 |

| Total Binding Energy | -22.9 |

Advanced Computational Methods Applied to Boronic Acids

Computational chemistry and theoretical modeling have become indispensable tools for understanding the intricate properties of boronic acids at a molecular level. These methods allow for the detailed investigation of molecular structures, electronic properties, and reactivity, providing insights that complement experimental findings. For substituted phenylboronic acids, such as this compound, advanced computational techniques offer a powerful means to predict and rationalize their behavior. By simulating molecular systems, researchers can elucidate the influence of various substituents on the geometric and electronic characteristics of the boronic acid moiety, which is crucial for designing new molecules with tailored properties for applications in catalysis, sensing, and medicinal chemistry.

Density Functional Theory (DFT) Studies

Theoretical studies on various substituted phenylboronic acids are typically performed using hybrid DFT functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with Pople-style basis sets like 6-311++G(d,p). nih.gov This level of theory has been shown to provide reliable predictions for geometric parameters and electronic properties.

DFT calculations yield optimized molecular structures, providing precise information on bond lengths and angles. For this compound, key parameters include the lengths of the Carbon-Boron (C-B) and Boron-Oxygen (B-O) bonds, as well as the dihedral angle between the phenyl ring and the boronic acid group [B(OH)₂]. These geometric features are critical as they can affect intermolecular interactions and the molecule's ability to bind to target substrates.

| Parameter | Value |

|---|---|

| C-B Bond Length (Å) | 1.568 |

| B-O1 Bond Length (Å) | 1.375 |

| B-O2 Bond Length (Å) | 1.376 |

| O-C-B-O Dihedral Angle (°) | -1.2 |

| C-C-C-B Dihedral Angle (°) | 179.8 |

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental descriptors of a molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap generally implies higher reactivity. For this compound, the electron-donating nature of both the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups is expected to raise the HOMO energy level, thereby influencing its reactivity profile. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are useful for identifying regions susceptible to electrophilic or nucleophilic attack.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -0.52 |

| HOMO-LUMO Energy Gap (ΔE) | 5.63 |

Quantum Chemical Calculations for Reactivity and Acidity Prediction

Quantum chemical calculations provide quantitative predictions of chemical reactivity and acidity (pKa values), which are crucial for understanding the behavior of boronic acids in chemical and biological systems. researchgate.net Global reactivity descriptors, which are derived from the conceptual DFT framework, can be calculated from the energies of the frontier orbitals. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). These parameters help to rationalize the molecule's reactivity in various chemical processes.

The acidity of a boronic acid is a key property that governs its interaction with diols and its behavior in aqueous solutions. Computational methods have been developed to predict the pKa values of arylboronic acids with reasonable accuracy. mdpi.com These predictions typically involve calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. This is often achieved using thermodynamic cycles that combine gas-phase calculations with a solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent. jst-ud.vnkyushu-u.ac.jp

Accurate pKa prediction for arylboronic acids requires careful consideration of the multiple low-energy conformations of both the neutral acid and its conjugate base. mdpi.com The rotation of the hydroxyl groups in the B(OH)₂ moiety leads to several conformers (e.g., syn-anti, anti-anti) that must be accounted for to obtain a Boltzmann-averaged free energy. mdpi.com The electronic effects of substituents on the phenyl ring significantly influence acidity; electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). researchgate.net For this compound, the presence of two electron-donating groups (hydroxyl and isopropyl) is expected to make it a weaker acid compared to unsubstituted phenylboronic acid.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 0.52 |

| Electronegativity (χ) | (I+A)/2 | 3.335 |

| Chemical Hardness (η) | (I-A)/2 | 2.815 |

| Global Electrophilicity (ω) | μ2/2η where μ = -χ | 1.97 |

Emerging Research Directions and Future Outlook for 4 Hydroxy 3 Isopropylphenylboronic Acid Chemistry

Design of Novel Catalytic Systems Based on Substituted Arylboronic Acid Frameworks

Arylboronic acids have gained significant attention as catalysts that can activate hydroxyl groups towards various chemical transformations. nih.govrsc.org Their ability to form reversible covalent bonds with hydroxyl-containing compounds can be harnessed for both electrophilic and nucleophilic activation. rsc.org The catalytic activity of arylboronic acids is highly dependent on the nature of the substituents on the aromatic ring. rsc.org For 4-Hydroxy-3-isopropylphenylboronic acid, the presence of an electron-donating hydroxyl group and a weakly electron-donating isopropyl group is expected to influence its catalytic properties.

Future research is likely to focus on leveraging these substituents to design novel catalytic systems. For instance, the hydroxyl group could act as a secondary binding site or a proton shuttle, potentially enhancing the efficiency and selectivity of certain reactions. The isopropyl group, with its steric bulk, could play a role in controlling the stereochemistry of catalytic transformations.

One promising area of investigation is the use of this compound as a catalyst in dehydrative C-C bond-forming reactions, such as Friedel-Crafts alkylations. nih.gov Research has shown that electron-deficient arylboronic acids are effective catalysts for such reactions. nih.gov While the electron-donating nature of the substituents in this compound might suggest lower reactivity in this context, the potential for cooperative effects with the hydroxyl group could lead to unexpected and valuable catalytic activity.

Furthermore, the exploration of this compound in transition metal-catalyzed cross-coupling reactions, beyond its traditional role as a reagent, is a burgeoning field. bohrium.comrsc.org Arylboronic acids can serve as precursors to aryl radicals, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. bohrium.comrsc.org The specific electronic and steric properties of this compound could be exploited to control the generation and reactivity of aryl radicals in these processes.

A summary of potential catalytic applications for substituted arylboronic acids is presented in the table below.

| Catalytic Application | Role of Arylboronic Acid | Potential Influence of 4-Hydroxy-3-isopropylphenyl Substituents |

| Dehydrative C-Alkylation | Lewis acid catalyst for alcohol activation | Hydroxyl group may assist in substrate binding; isopropyl group may influence stereoselectivity. |

| Amide Bond Formation | Activation of carboxylic acids | Substituents can modulate the Lewis acidity of the boron center, affecting reaction rates. |

| Cycloaddition Reactions | Lewis acid activation of reactants | The steric and electronic profile of the substituents can control the regioselectivity and stereoselectivity of the reaction. |

| Aryl Radical Precursor | Generation of aryl radicals under oxidative conditions | The electron-donating groups may influence the ease of oxidation and the subsequent reactivity of the generated radical. |

Engineering of Stimuli-Responsive Materials with Tuned Specificity and Functionality

Stimuli-responsive materials, which undergo changes in their properties in response to external triggers, are at the forefront of materials science. nih.govnih.gov Boronic acid-containing polymers are a prominent class of such materials, exhibiting responsiveness to changes in pH and the concentration of diol-containing molecules like glucose. nih.govmdpi.com This responsiveness stems from the reversible formation of boronate esters between the boronic acid and diols. mdpi.com

The incorporation of this compound into polymeric structures offers a promising strategy for the development of advanced stimuli-responsive materials. The pKa of the boronic acid is a critical parameter that governs the pH at which it effectively binds to diols. rsc.org The electron-donating hydroxyl and isopropyl groups on the phenyl ring of this compound are expected to influence its pKa, thereby allowing for the tuning of the pH-responsiveness of the resulting materials. rsc.org This could lead to the development of hydrogels and other materials that exhibit sharp responses within specific physiological pH ranges. nih.gov

In the context of glucose sensing and responsive insulin (B600854) delivery systems, the specificity and affinity of the boronic acid for glucose are paramount. acs.org The hydroxyl group of this compound could potentially form hydrogen bonds with the target diol, enhancing the binding affinity and selectivity. The isopropyl group, through steric interactions, could also contribute to the discrimination between different saccharides.

Future research in this area will likely involve the synthesis and characterization of polymers and hydrogels functionalized with this compound. The swelling behavior, drug release profiles, and sensing capabilities of these materials in response to pH and glucose will be key areas of investigation. nih.gov The ability to fine-tune these properties by leveraging the specific substituents of this boronic acid could lead to the development of more sophisticated and effective biomedical devices. nih.gov

The table below outlines the key aspects of engineering stimuli-responsive materials based on phenylboronic acids.

| Stimulus | Mechanism of Response | Potential Role of this compound |

| pH | Reversible formation of charged tetrahedral boronate species | Substituents modulate the pKa of the boronic acid, tuning the pH range of responsiveness. |

| Glucose | Competitive binding of glucose to the boronic acid, displacing other diols or altering polymer properties | Hydroxyl group may enhance glucose binding affinity and selectivity through hydrogen bonding. |

| Reactive Oxygen Species (ROS) | Oxidative cleavage of the carbon-boron bond | The electronic properties of the substituents can influence the susceptibility to oxidation. |

Advanced Molecular Recognition Strategies for Complex Chemical and Biological Systems

Molecular recognition, the specific interaction between two or more molecules, is a fundamental process in chemistry and biology. nih.gov Boronic acids have emerged as versatile synthetic receptors for the molecular recognition of saccharides and other diol-containing compounds. researchgate.netrsc.org The design of highly selective boronic acid-based receptors often involves the strategic placement of additional functional groups that can engage in secondary interactions with the target analyte. acs.org

This compound provides a promising scaffold for the development of advanced molecular recognition systems. The hydroxyl group can act as a hydrogen bond donor or acceptor, providing an additional point of interaction with the target molecule. nih.gov This could be particularly advantageous for the recognition of complex carbohydrates, where multiple hydroxyl groups are available for binding. The isopropyl group can introduce steric constraints and participate in hydrophobic interactions, further enhancing the selectivity of the receptor.

One area of active research is the development of fluorescent sensors based on boronic acids. nih.gov The binding of an analyte to the boronic acid can modulate the fluorescence properties of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET). acs.org The electronic properties of the hydroxyl and isopropyl groups in this compound could be used to fine-tune the PET process, leading to sensors with improved sensitivity and dynamic range.

Furthermore, the integration of this compound into more complex molecular architectures, such as molecularly imprinted polymers (MIPs), offers a pathway to creating highly specific recognition sites. mdpi.com In this approach, the boronic acid would act as a functional monomer that interacts with the template molecule during the polymerization process. The specific non-covalent interactions provided by the hydroxyl and isopropyl groups could lead to the formation of imprinted cavities with a high degree of complementarity to the target analyte.

The table below summarizes advanced molecular recognition strategies involving boronic acids.

| Recognition Strategy | Principle | Potential Contribution of this compound |

| Fluorescent Sensing | Analyte binding modulates the fluorescence of a reporter molecule. | Substituents can tune the electronic properties of the sensor, affecting the signaling mechanism. |

| Multivalent Recognition | Multiple boronic acid units cooperate to bind to a single target. | The specific orientation of the boronic acid and other functional groups is crucial for effective multivalent binding. |

| Molecularly Imprinted Polymers (MIPs) | Creation of specific recognition sites within a polymer matrix. | The hydroxyl and isopropyl groups can provide additional interaction points with the template molecule, leading to higher selectivity. |

| Affinity Chromatography | Separation of diol-containing molecules based on their interaction with immobilized boronic acids. | The binding affinity and selectivity of the immobilized boronic acid can be tuned by the substituents. |

Integration of Computational Design and Machine Learning in Boronic Acid Research Paradigms

The integration of computational design and machine learning is revolutionizing the field of chemistry by accelerating the discovery and optimization of new molecules and materials. themoonlight.ioarxiv.org In the context of boronic acid research, these computational tools are being increasingly employed to predict the properties and reactivity of boronic acids and to guide the design of novel catalysts, sensors, and materials. github.comresearchgate.net

For this compound, computational methods can provide valuable insights into its fundamental properties. For example, density functional theory (DFT) calculations can be used to predict its pKa, binding affinities for various diols, and the transition state energies for catalytic reactions. nih.gov This information can be used to rationalize experimental observations and to guide the design of new experiments.

Machine learning models are also poised to play a significant role in the future of boronic acid research. acs.org By training models on large datasets of experimental or computational data, it is possible to develop predictive models for a wide range of properties, such as catalytic activity, sensor response, and material performance. oulu.fi For instance, a machine learning model could be developed to predict the glucose binding affinity of a library of substituted phenylboronic acids, including this compound. This would allow for the rapid screening of a large number of candidate molecules and the identification of the most promising candidates for further experimental investigation.

Furthermore, generative models, a class of machine learning algorithms, can be used to design new boronic acid-based molecules with desired properties. arxiv.org By learning the underlying relationships between chemical structure and function from a given dataset, these models can generate novel molecular structures that are optimized for a specific application. This approach could be used to design novel catalysts or sensors based on the this compound scaffold.

The table below highlights the role of computational design and machine learning in boronic acid research.

| Computational Approach | Application in Boronic Acid Research | Relevance to this compound |

| Density Functional Theory (DFT) | Prediction of pKa, binding energies, and reaction mechanisms. | Provides fundamental insights into the properties and reactivity of the molecule. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of boronic acid-containing materials in different environments. | Can be used to study the dynamics of stimuli-responsive materials and molecular recognition events. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity or other properties. | Can be used to predict the performance of catalysts or sensors based on the boronic acid scaffold. |

| Machine Learning (ML) | Prediction of reaction outcomes, catalyst performance, and material properties. | Enables high-throughput screening and rational design of new functional molecules and materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Hydroxy-3-isopropylphenylboronic acid?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of substituted phenols. Key parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) ensures efficient cross-coupling .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended. Confirm purity via HPLC (>95%) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent boronic acid dehydration .

- Spill Management : Absorb with inert material (vermiculite), avoid dust generation, and dispose as hazardous waste .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isopropyl and hydroxyl groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₉H₁₃BO₃, expected [M+H]⁺ = 181.08) .

- FT-IR : Identify B–O (1340–1310 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the hydroxyl-isopropyl substitution pattern influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The isopropyl group hinders electrophilic substitution at the ortho position, directing reactions to the para-hydroxyl site.

- Electronic Effects : The hydroxyl group enhances boronic acid’s Lewis acidity, improving transmetallation efficiency in Suzuki reactions.

- Validation : Compare reaction yields with analogs (e.g., 4-Fluoro-3-isopropyl derivatives) using kinetic studies .

Q. What strategies mitigate instability issues (e.g., protodeboronation) during aqueous-phase reactions?

- Methodological Answer :

- pH Control : Buffer reactions at pH 7–8 to stabilize the tetrahedral boronate form.

- Additives : Use trifluoroethanol or diethanolamine to suppress protodeboronation .

- Alternative Reagents : Convert to air-stable MIDA boronates for slow-release coupling .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer :

- Systematic Replication : Control variables (catalyst loading, solvent purity, oxygen/moisture levels).

- Comparative Analysis : Benchmark against structurally similar boronic acids (e.g., 4-Methoxyphenylboronic acid) under identical conditions .

- Advanced Monitoring : Use in situ IR or Raman spectroscopy to track reaction progress and intermediates .